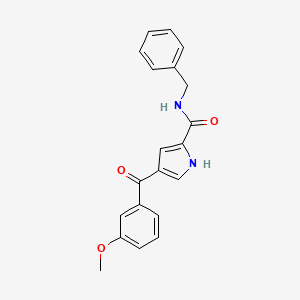

N-(6-溴-1,3-苯并噻唑-2-基)-4-丁氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

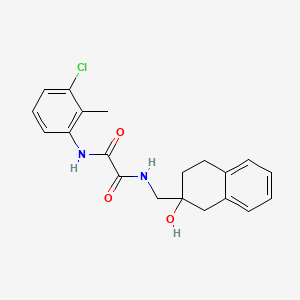

N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide is a compound of interest due to its structural composition and potential for various chemical reactions and properties. Research on similar compounds provides insights into their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Research on similar compounds, like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, shows that these compounds are synthesized through the process of benzoylation using specific benzoyl chlorides and characterized through techniques like gas chromatography mass spectrometry [GC-MS] (Prabukanthan et al., 2020).

Molecular Structure Analysis

Single crystal X-ray diffraction analysis is commonly used to confirm the 3D molecular structure of such compounds, revealing the stability of their crystal structure through various intermolecular interactions (Hema et al., 2020).

Chemical Reactions and Properties

The reactivity of these compounds can be studied through their participation in metal-catalyzed C-H bond functionalization reactions, a feature attributed to certain structural motifs within the compound (Mamari et al., 2019).

Physical Properties Analysis

The physical properties, such as the optical and thermal behavior of similar benzothiazole compounds, are explored through spectral analysis and crystal growth studies, providing information on the stability and non-linear optical properties of these materials (Prabukanthan et al., 2020).

科学研究应用

苯并噻唑衍生物的治疗潜力

抗癌应用: 苯并噻唑及其衍生物展示了广泛的生物活性,包括作为抗肿瘤药物的显著潜力。对苯并噻唑骨架的结构修饰已经导致了许多抗肿瘤药物的开发,展示了该骨架在癌症化疗中的潜力。苯并噻唑衍生物的结构简单性和合成可及性使得可以生成化学库,从而有助于发现针对癌症的新治疗药物(Kamal et al., 2015); (Ahmed et al., 2012)。

抗微生物和抗病毒特性: 苯并噻唑基团及其衍生物在制药化学中具有重要意义,展示了抗肿瘤、抗癌、抗氧化、抗糖尿病、抗病毒、抗微生物、抗疟疾和抗蠕虫活性等治疗能力。这种多功能性表明苯并噻唑在开发针对严重致病因子的新抗微生物或抗病毒药物中的作用,包括大流行病SARSCoV-2(Elamin et al., 2020)。

广谱药理活性: 苯并噻唑衍生物是许多天然和合成生物活性分子中不可或缺的,展示了多样的药理活性且毒副作用较小。这些衍生物已经被探索其在处理各种疾病方面的潜力,包括病毒性、微生物性、过敏性、糖尿病性、肿瘤性、炎症性和癌症性疾病,使其成为药物化学中快速发展的化合物(Bhat & Belagali, 2020)。

属性

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c1-2-3-10-23-14-7-4-12(5-8-14)17(22)21-18-20-15-9-6-13(19)11-16(15)24-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCAHSNJJVLITL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)

![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)

![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)

![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)

![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)